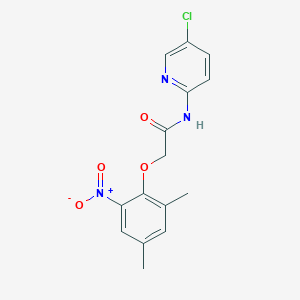![molecular formula C17H13FN2O2 B327169 (4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B327169.png)
(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves the condensation of 4-fluorobenzaldehyde with 1-(4-methylphenyl)pyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
化学反応の分析
Types of Reactions
(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. These activities make it a potential candidate for drug development and biomedical research.
Medicine
In medicine, derivatives of pyrazolidine-3,5-dione are often explored for their therapeutic potential. The compound could be investigated for its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
- (4Z)-4-(4-chlorobenzylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione
- (4Z)-4-(4-bromobenzylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione
- (4Z)-4-(4-methoxybenzylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione
Uniqueness
(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
特性
分子式 |
C17H13FN2O2 |
|---|---|
分子量 |
296.29 g/mol |
IUPAC名 |
(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H13FN2O2/c1-11-2-8-14(9-3-11)20-17(22)15(16(21)19-20)10-12-4-6-13(18)7-5-12/h2-10H,1H3,(H,19,21)/b15-10- |
InChIキー |
CFQJXRSAFCYLEK-GDNBJRDFSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)N2 |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/C(=O)N2 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-nitro-4,6-dimethylphenoxy}-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327086.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327087.png)



![3-cyclopentyl-5-({1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327093.png)
![3-cyclopentyl-5-({1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327094.png)
![4-[(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B327095.png)
![3-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B327097.png)
![5-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327100.png)
![3-cyclopentyl-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327102.png)
![3-cyclopentyl-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327103.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-nitrobenzoate](/img/structure/B327106.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate](/img/structure/B327107.png)
